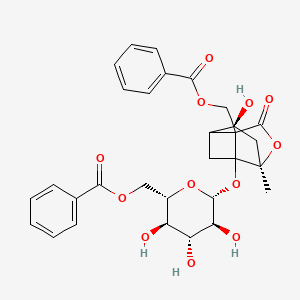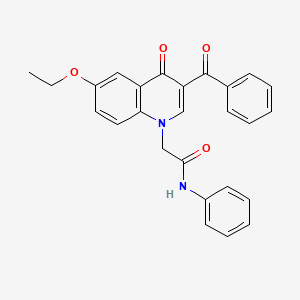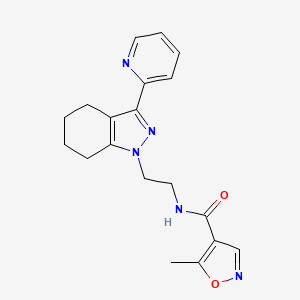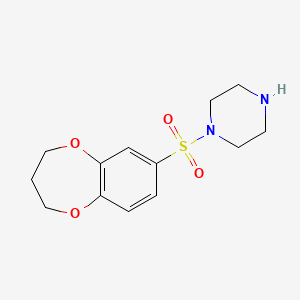
Benzoylalbiflorin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoylalbiflorin is a monoterpenoid isolated from Paeonia lactiflora, a traditional Chinese medicine . It has been used for the research of rheumatoid arthritis, to alleviate inflammation, amenorrhea, epistaxis, abdominal pain, and other symptoms .
Synthesis Analysis
A liquid chromatography-tandem mass spectrometric (LC-MS/MS) method was developed to determine Benzoylpaeoniflorin in rat plasma distinguishing with a monoterpene isomer, Benzoylalbiflorin . The method showed a linear response from 1 to 1000 ng/mL .Molecular Structure Analysis
Benzoylalbiflorin has a molecular formula of C30H32O12 . It contains 79 bonds in total, including 47 non-H bonds, 15 multiple bonds, 10 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 four-membered ring, 1 five-membered ring, 5 six-membered rings, 2 seven-membered rings, 1 nine-membered ring, 1 aliphatic ester, 2 aromatic esters, and 4 hydroxyl groups .Physical And Chemical Properties Analysis
Benzoylalbiflorin is a powder with a molecular weight of 584.57 . It can be dissolved in DMSO, Pyridine, Methanol, Ethanol, etc .Wissenschaftliche Forschungsanwendungen
1. Pharmacokinetics and Metabolism
Benzoylalbiflorin has been the subject of pharmacokinetic studies, particularly focusing on its determination in biological samples like rat plasma. For instance, Zhou and Wang (2017) developed a rapid, selective, and sensitive LC-MS/MS method to determine Benzoylalbiflorin in rat plasma. This method displayed linearity from 1 to 1000 ng/mL and was successfully applied to pharmacokinetic studies in rats (Zhou & Wang, 2017).
2. Osteoblastic Cell Differentiation
A study by Yen et al. (2007) on compounds isolated from the roots of Paeonia lactiflora identified 6’-O-benzoylalbiflorin as one of the compounds that significantly increased alkaline phosphatase activity and nodules mineralization in osteoblastic MC3T3-E1 cells, indicating a potential application in bone formation and osteoporosis prevention (Yen et al., 2007).
3. Antidepressant Mechanism via Gut-Brain Axis
Zhao et al. (2018) investigated the antidepressant mechanism of albiflorin, a compound closely related to benzoylalbiflorin. The study found that gut microbiota transformed albiflorin to benzoic acid, which could cross the blood-brain barrier and act as an antidepressant by inhibiting D-amino acid oxidase in the brain. This reveals a potential gut-brain dialogue mechanism for the treatment of depression, which could be relevant for benzoylalbiflorin as well (Zhao et al., 2018).
4. Analytical Techniques for Benzoylalbiflorin and Derivatives
Li et al. (2007) conducted research on the analysis of sodium adduct paeoniflorin, albiflorin, and their derivatives, including benzoylalbiflorin. The study used (+)ESI-MSn and DFT calculations to understand the unique dehydration phenomenon of benzoylalbiflorin compared with benzoylpaeoniflorin. This research provides insights into advanced analytical methods for studying benzoylalbiflorin (Li et al., 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
[(2S,3R,4R,5S,6R)-6-[[(4S,6R)-9-(benzoyloxymethyl)-4-hydroxy-6-methyl-8-oxo-7-oxatricyclo[4.3.0.03,9]nonan-1-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O12/c1-28-13-19(31)18-12-30(28,29(18,27(37)42-28)15-39-25(36)17-10-6-3-7-11-17)41-26-23(34)22(33)21(32)20(40-26)14-38-24(35)16-8-4-2-5-9-16/h2-11,18-23,26,31-34H,12-15H2,1H3/t18?,19-,20-,21-,22+,23-,26+,28+,29?,30?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQGREQIJCCKHT-YWOOIFBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C6=CC=CC=C6)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@@H](C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)O[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)COC(=O)C6=CC=CC=C6)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 154831713 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Tert-butyl)-1-(5-(trifluoromethyl)(2-pyridyl))indeno[2,3-D]pyrazol-4-one](/img/structure/B2991037.png)
![6-(4-chlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2991038.png)
![4-(2-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2991039.png)
![methyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2991041.png)
![3-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde](/img/structure/B2991044.png)


![N-[2-(2,4-Dichlorophenoxy)pyridin-3-yl]prop-2-enamide](/img/structure/B2991050.png)



![2-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-3H-benzo[f]chromen-3-one](/img/structure/B2991056.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2991059.png)
![1-Isopropyl-6,6-dimethoxy-2-azaspiro[3.3]heptane](/img/structure/B2991060.png)